1-Formyl-1-(triisopropylsilyloxy)cyclopropane

Beschreibung

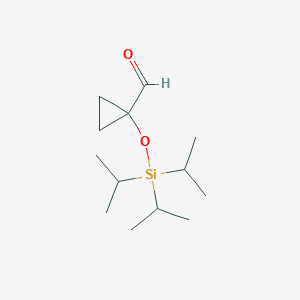

1-Formyl-1-(triisopropylsilyloxy)cyclopropane (CAS No. 220705-67-9) is a cyclopropane derivative featuring both formyl (-CHO) and triisopropylsilyloxy (-OSi(iPr)₃) substituents on the same carbon atom of the strained three-membered ring. Its molecular formula is C₁₃H₂₆O₂Si, with a molecular weight of 242.43 g/mol . The compound’s structure combines the inherent strain and reactivity of the cyclopropane ring with functional groups that confer unique chemical properties. The formyl group is highly reactive, enabling participation in condensation and nucleophilic addition reactions, while the bulky triisopropylsilyloxy group enhances steric protection and may improve solubility in nonpolar solvents.

Cyclopropane derivatives are pivotal in medicinal chemistry and materials science due to their ability to modulate molecular conformation and metabolic stability . The synthesis of such compounds often involves enantioselective methods like Michael-initiated ring closure (MIRC) reactions, which are known for producing enantioenriched cyclopropanes .

Eigenschaften

IUPAC Name |

1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIGCGAYUCTEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573171 | |

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-67-9 | |

| Record name | 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with triisopropylsilyl chloride and formylating agents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

1-Formyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The molecular formula of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is C₁₃H₂₆O₂Si, with a molecular weight of 242.43 g/mol. The compound's reactivity is primarily attributed to the aldehyde group, which can undergo various chemical transformations:

- Oxidation : The aldehyde can be oxidized to carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to primary alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The silicon-based substituent allows for nucleophilic substitution reactions, enhancing the compound's versatility in synthetic applications.

Applications in Scientific Research

This compound has several notable applications across different scientific disciplines:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further, facilitating the creation of diverse chemical entities. This property is particularly useful in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a model to investigate the pharmacokinetics and pharmacodynamics of silicon-containing drugs. Its ability to interact with biological targets makes it a candidate for further exploration in drug development .

Material Science

The compound is employed in the development of new materials with enhanced properties such as increased stability and reactivity. Its unique combination of functional groups can lead to innovative applications in polymers and coatings .

Wirkmechanismus

The mechanism of action of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The silicon-based substituent can enhance the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Analysis

The table below compares 1-formyl-1-(triisopropylsilyloxy)cyclopropane with analogous cyclopropane-containing compounds:

Key Observations:

- Functional Group Diversity : Unlike simpler derivatives (e.g., cyclopropane or 1,2,3-trichloropropane), this compound incorporates oxygen and silicon-based groups, broadening its utility in stereoselective synthesis.

- Reactivity: The formyl group enables aldol-like reactions, while the silyl ether offers protection against nucleophilic attack.

Stereochemical Considerations

Cyclopropane derivatives often exhibit stereoisomerism due to substituent orientation. Pyrethroids, for instance, form diastereomers from chiral carbons on the cyclopropane ring . However, the bulky silyl group may restrict conformational flexibility, reducing the likelihood of diastereomer formation compared to pyrethroids .

Computational and Physicochemical Properties

Molecular modeling studies highlight the challenges in simulating cyclopropane derivatives. The OPLS all-atom force field requires parameter adjustments to accurately represent cyclopropane’s strained geometry . For this compound, the silyloxy group’s steric bulk may further complicate conformational predictions, necessitating tailored computational models.

Biologische Aktivität

1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a cyclic organic compound characterized by its unique structural features, including an aldehyde functional group and a triisopropylsilyloxy substituent. Its molecular formula is C₁₃H₂₆O₂Si, and it has a CAS number of 220705-67-9. The biological activity of this compound is primarily influenced by its aldehyde group, which is known for its potential reactivity and interaction with biological systems.

The presence of the aldehyde group allows this compound to participate in various chemical reactions, including nucleophilic additions and condensation reactions. Additionally, the triisopropylsilyloxy group enhances the compound's lipophilicity, potentially influencing its permeability through biological membranes and its interaction with cellular targets.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Acetylcyclopropane | Cyclopropane with an acetyl group | More reactive due to the carbonyl group |

| Triisopropylsilylcyclopropanol | Cyclopropanol with triisopropylsilyl | Lacks the formyl group; more stable |

| Cyclopropanecarboxaldehyde | Cyclopropane with a carboxaldehyde group | Different functional group; more polar |

The uniqueness of this compound lies in its combination of a silicon-containing substituent and an aldehyde functionality, which may provide distinct reactivity patterns not observed in other similar compounds.

Case Studies and Research Findings

Although direct research findings specific to this compound are sparse, studies on related compounds provide insights into potential applications:

- Antimicrobial Activity : Research on aldehydes has demonstrated their effectiveness against various bacterial strains. For instance, formaldehyde has been shown to exhibit broad-spectrum antimicrobial activity due to its ability to cross-link proteins and nucleic acids, leading to cellular dysfunction .

- Drug Development : Compounds that enhance membrane permeability are often explored in drug design. The triisopropylsilyloxy group may confer advantageous properties for developing novel therapeutic agents targeting specific diseases .

- Synthetic Applications : The versatility in synthesizing compounds like this compound allows for modifications that can lead to derivatives with enhanced biological activities. For example, variations in substituents can significantly alter the pharmacological profile of similar aldehyde-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.